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Introduction

CD33, a sialic acid-binding immunoglobulin-like lectin (Siglec), is a transmembrane receptor
primarily expressed on myeloid cells. Alternative splicing of the CD33 gene can lead to the
exclusion of exon 2, resulting in a shorter protein isoform (CD33AE2 or CD33m). This splicing
event has significant, yet context-dependent, functional consequences, impacting cellular
processes in both neurodegenerative diseases and cancer. Understanding and accurately
measuring these downstream effects are critical for basic research and the development of
targeted therapeutics. These application notes provide a comprehensive overview of the
functional outcomes of CD33 exon 2 skipping and detailed protocols for their assessment.

Functional Consequences of CD33 Exon 2 Skipping

The skipping of exon 2 in the CD33 gene removes the V-set immunoglobulin-like domain,
which is responsible for sialic acid binding.[1][2] This structural change leads to distinct
functional alterations in different disease contexts, particularly in Alzheimer's disease (AD) and
Acute Myeloid Leukemia (AML).

In the Context of Alzheimer's Disease
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In the brain, CD33 is expressed on microglia, the resident immune cells of the central nervous
system.[1] The full-length CD33 isoform (CD33M), which includes the V-set domain encoded by
exon 2, is known to inhibit microglial phagocytosis.[3][4] The alternative splicing event that
leads to the CD33 short isoform (hCD33m), lacking the V-set domain, is associated with a
single nucleotide polymorphism (SNP), rs12459419.[5] The presence of the minor 'T" allele of
this SNP enhances exon 2 skipping and is correlated with a reduced risk of developing
Alzheimer's disease.[3][5]

Functionally, the hCD33m isoform is considered a gain-of-function variant that enhances the
phagocytosis of amyloid-beta (AB) plaques by microglia.[5][6] This increased clearance of
pathological AB is a protective mechanism against AD progression.[7] Therefore, promoting
CD33 exon 2 skipping is a potential therapeutic strategy for Alzheimer's disease.

In the Context of Acute Myeloid Leukemia

In Acute Myeloid Leukemia (AML), CD33 is a well-established therapeutic target.[8] The
antibody-drug conjugate gemtuzumab ozogamicin (GO) targets the V-set domain of the full-
length CD33 protein to deliver a cytotoxic payload to leukemic blasts.[8][9] While the mMRNA
transcript for the CD33AE2 isoform is present in AML cells, studies have shown that the
corresponding protein is not detected on the cell surface or even intracellularly.[8][10] This lack
of protein expression suggests that even though the CD33AE2 mRNA is transcribed, it may not
be efficiently translated or the resulting protein may be unstable.[8] Consequently, the
CD33AEZ2 isoform is not a viable target for therapies like GO that are directed against the V-set
domain.[9][11]

Data Presentation: Summary of Quantitative Data

The following tables summarize the key quantitative findings related to CD33 exon 2 skipping
and its functional consequences.

Table 1: Impact of CD33 Isoforms on Phagocytosis in Microglia
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Functional o
CD33 Isoform Quantitative o
Cell Type Effect on Citation
Expressed . Change
Phagocytosis
hCD33M (full- . )
U937 cells Repression 5-10% reduction [5]
length)
30-50% increase
U937 cells Increased
(CD33.1) - n osi compared to [5]
-/- agocytosis
phagocy CD33+/+
Primary microglia hCD33m (exon 2  Enhanced N
Not specified [5]

/ U937 cells

skipped) phagocytosis

Table 2: Association of rs12459419 SNP with CD33 Exon 2 Skipping and Alzheimer's Disease

Risk
Effect on Exon 2 Association with o
SNP Allele o . Citation
Splicing AD Risk
rs12459419T (minor Enhances exon 2 Decreased
o - [31[5]
allele) skipping susceptibility
rs12459419C (major Promotes inclusion of Increased 3]
allele) exon 2 susceptibility
Table 3: Expression and Therapeutic Relevance of CD33AE2 in AML
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Parameter Finding Citation
Therapy
Presentin ) )
CD33AE2 mRNA Potential for targeting
) myeloblasts of all AML [10]
expression ] at the RNA level
patients
Not a viable target for
) Not detected on cell V-set domain-directed
CD33AE2 protein o
] surface or antibodies (e.g., [8][10]
expression _
intracellularly gemtuzumab
0zogamicin)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Quantification of CD33 Exon 2 Skipping
using Quantitative PCR (qPCR)

Objective: To measure the relative abundance of CD33 transcripts with and without exon 2.

Materials:

RNA extraction kit

cDNA synthesis kit

gPCR instrument

Procedure:

SYBR Green or TagMan-based gPCR master mix

Primers specific for total CD33 and the CD33AE2 isoform (exon 1-3 junction)[1][4]

o RNA Extraction: Isolate total RNA from cells of interest (e.g., microglia, AML blasts) using a

commercial RNA extraction kit according to the manufacturer's instructions.
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o CDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription Kit.
» (PCR Reaction Setup:

o Prepare two separate gPCR reactions for each sample: one to quantify total CD33 and
another to quantify the CD33AEZ2 isoform.

o For total CD33, use primers that amplify a region present in all major CD33 transcripts
(e.g., within exons 4 and 5).[1]

o For CD33AE2, use a forward primer spanning the exon 1-3 junction and a reverse primer
in exon 3.[4]

o Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

o Set up reactions in triplicate, including no-template controls.
e PCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.
e Data Analysis:

o Calculate the cycle threshold (Ct) values for each reaction.

o Normalize the Ct values of the target genes to the housekeeping gene (ACt).

o Calculate the relative expression of CD33AE2 as a percentage of total CD33 expression
using the AACt method.[4]

Protocol 2: Assessment of Phagocytosis in Microglia

Objective: To determine the effect of CD33 isoform expression on the phagocytic capacity of
microglial cells.

Materials:
e Microglial cell line (e.g., BV2) or primary microglia

 Lentiviral vectors for overexpression of CD33M and hCD33m
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o Fluorescently labeled amyloid-beta (Ap) oligomers or fibrils (e.g., HiLyte™ Fluor 488-labeled
AB1-42)

» Flow cytometer or fluorescence microscope
e Trypan blue solution
Procedure:

o Cell Transduction: Transduce microglial cells with lentiviral vectors to express either the full-
length CD33M or the exon 2-skipped hCD33m isoform. Include a control group with a mock
or empty vector.

o Cell Culture: Culture the transduced cells for 48-72 hours to allow for stable protein

expression.
e Phagocytosis Assay:
o Plate the cells in a multi-well plate.
o Add fluorescently labeled A to the cell culture medium at a final concentration of 1-5 uM.
o Incubate for 1-4 hours at 37°C to allow for phagocytosis.
e Quantification:

o Flow Cytometry:

Wash the cells to remove non-phagocytosed AQ.

Harvest the cells and resuspend them in FACS buffer.

Use trypan blue to quench the fluorescence of any surface-bound, non-internalized Ap.

Analyze the cells on a flow cytometer to measure the mean fluorescence intensity,
which corresponds to the amount of internalized Ap.

o Fluorescence Microscopy:
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» Wash the cells and fix them with paraformaldehyde.
= Stain the nuclei with DAPI.

» Image the cells using a fluorescence microscope and quantify the amount of
internalized AP per cell using image analysis software.

Protocol 3: Analysis of CD33 Protein Expression by
Western Blot

Objective: To detect the presence and relative abundance of CD33 isoforms in cell lysates.
Materials:

o Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

o SDS-PAGE gels and running buffer

 PVDF membrane

» Transfer buffer

¢ Blocking buffer (e.g., 5% non-fat milk in TBST)

e Primary antibody against the C-terminus of CD33 (to detect both isoforms)
e Secondary antibody conjugated to HRP

e Chemiluminescent substrate

e Imaging system

Procedure:

» Protein Extraction: Lyse the cells in lysis buffer and determine the protein concentration
using a BCA or Bradford assay.
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o SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel
electrophoresis (SDS-PAGE).

» Western Blotting:
o Transfer the separated proteins to a PVDF membrane.
o Block the membrane with blocking buffer for 1 hour at room temperature.
o Incubate the membrane with the primary anti-CD33 antibody overnight at 4°C.

o Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1
hour at room temperature.

e Detection:
o Wash the membrane and add the chemiluminescent substrate.
o Capture the signal using an imaging system.

o The full-length CD33M will appear at approximately 67 kDa, while the CD33AE2 isoform
will be smaller.

Visualizations

The following diagrams illustrate key pathways and experimental workflows related to CD33
exon 2 skipping.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12397849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Sialic Acid

Binds to
-set domain

Cell Membrane

CD33M
(Full-length)

CD33m

(Exon 2 skipped)

Recruits & Activates

SHP-1/2

J

Inhibits

Phagocytosis
&.eads to

AB Clearance

Click to download full resolution via product page

I
I
I
I
I
I
I
I
| Enhances
I
I
]
]
I
I
I

Caption: CD33 signaling in microglia.
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Caption: Workflow for assessing phagocytosis.
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Caption: Dichotomous outcomes of CD33 exon 2 skipping.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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